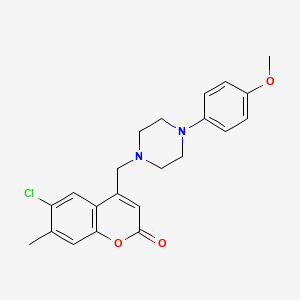

6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-15-11-21-19(13-20(15)23)16(12-22(26)28-21)14-24-7-9-25(10-8-24)17-3-5-18(27-2)6-4-17/h3-6,11-13H,7-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOYVMOLAFOWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-one core.

Introduction of the chloro group: Chlorination of the chromen-2-one core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the piperazine moiety: The piperazine moiety is introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate coupling agents.

Methoxyphenyl group addition: The methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

Gene expression modulation: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound are differentiated by substituents on the coumarin core and piperazine ring. Key comparisons are summarized below:

Table 1: Structural Comparison of Selected Coumarin-Piperazine Derivatives

Key Observations

Replacing methoxy with 4-fluorophenyl () introduces electronegativity, which may alter binding kinetics or metabolic stability. Hydroxyethyl substitution () increases hydrophilicity, likely improving aqueous solubility but possibly reducing membrane permeability.

Coumarin Core Modifications :

- Position 7 Methyl vs. Hydroxy : The methyl group in the target compound contributes to lipophilicity, whereas hydroxy derivatives (e.g., ) favor hydrogen bonding but may reduce stability.

- Position 4 Substituents : Piperazinylmethyl (target) vs. propoxy-piperazine () affects molecular flexibility. The latter’s extended chain could enable interactions with deeper binding pockets.

Chlorine at Position 6: A common feature in all analogs, this substitution likely plays a critical role in steric and electronic interactions with biological targets.

Implications for Drug Design

- Bioactivity : Piperazine-containing coumarins often exhibit dual activity (e.g., antimicrobial and anti-inflammatory) due to their ability to interact with multiple receptor types .

- Optimization Strategies :

- Balancing lipophilicity (methyl/chloro groups) and polarity (methoxy/fluoro groups) to improve bioavailability.

- Incorporating flexible linkers (e.g., propoxy chains) to enhance target engagement.

Biological Activity

6-Chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and related pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chromenone core substituted with a piperazine moiety, which is known for its ability to interact with various biological targets.

Research indicates that compounds with piperazine derivatives exhibit significant interactions with neurotransmitter systems and cancer cell pathways. The piperazine ring is known to enhance binding affinity to receptors such as serotonin and dopamine receptors, contributing to their pharmacological effects .

Anticancer Activity

Studies have shown that 6-chloro derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound demonstrated cytotoxic effects against various human cancer cell lines, including SK-OV-3 (ovarian cancer) and HT-29 (colorectal cancer) cells. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing significant IC50 values that indicate effective antiproliferative activity .

Table 1: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-OV-3 | 15 | Induction of apoptosis |

| HT-29 | 20 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 25 | Modulation of Bcl-2 expression |

| HeLa (cervical) | 30 | Disruption of mitochondrial function |

Case Studies

- Antiproliferative Effects : In a study involving various chromenone derivatives, it was found that those with electron-withdrawing groups exhibited enhanced activity against cancer cell lines. The presence of the methoxy group in the phenyl ring was crucial for increasing the compound's efficacy .

- Neuropharmacological Effects : Another study highlighted the anticonvulsant properties of similar piperazine derivatives, indicating potential applications in treating neurological disorders. The mechanism involved inhibition of acetylcholinesterase activity, which is crucial for neurotransmission .

- Antioxidant Activity : Compounds structurally related to chromenones have been tested for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that these compounds effectively scavenged free radicals, suggesting a protective role against oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic pathways for 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one?

The synthesis typically involves multi-step routes, including:

- Core scaffold construction : Formation of the chromen-2-one core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.

- Piperazine substitution : Introduction of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or reductive amination.

- Chlorination and methylation : Position-specific halogenation (e.g., using POCl₃) and alkylation steps to introduce the chloro and methyl groups. Yield optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and torsional parameters. For example, the chromen-2-one core typically shows a planar conformation with C=O bond lengths of ~1.21 Å, while the piperazine ring adopts a chair conformation .

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent integration and FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include:

- Enzyme inhibition assays : Testing against kinases or receptors (e.g., serotonin receptors due to the piperazine moiety) using fluorescence-based or radiometric methods.

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values.

- Computational docking : Preliminary molecular docking with AutoDock Vina to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Contradictions may arise from:

- Variability in assay conditions (e.g., pH, temperature, solvent effects). Mitigate by standardizing protocols (e.g., ISO guidelines) and including positive controls.

- Metabolic instability : Use stability studies (e.g., liver microsome assays) to assess compound degradation.

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., cell line genetic drift) .

Q. What computational strategies are effective for predicting the compound’s reactivity and metabolic pathways?

Advanced methods include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation of the methoxy group).

- Artificial Force Induced Reaction (AFIR) : Automate reaction pathway exploration for synthetic route optimization .

Q. How should researchers refine crystallographic data when anisotropic displacement parameters indicate disorder?

Strategies include:

- SHELXL refinement : Use PART and SUMP instructions to model disordered regions (e.g., flexible piperazine side chains).

- TWIN commands : Apply for twinned crystals, common in compounds with bulky substituents.

- Validation tools : Check using R1, wR2, and goodness-of-fit (GoF) metrics in WinGX. Residual electron density maps should be <1 eÅ⁻³ .

Q. What experimental design considerations are critical for stability studies under physiological conditions?

Key factors:

- pH and temperature control : Use buffered solutions (e.g., PBS at pH 7.4) and incubate at 37°C with continuous agitation.

- Degradation monitoring : Employ HPLC-MS to track hydrolytic or oxidative byproducts.

- Light sensitivity : Store samples in amber vials if the chromen-2-one core is photosensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.